Ethyl 2-chloro-2-[(2,6-difluorobenzoyl)amino]-3,3,3-trifluoropropanoate
Description
Properties
IUPAC Name |
ethyl 2-chloro-2-[(2,6-difluorobenzoyl)amino]-3,3,3-trifluoropropanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClF5NO3/c1-2-22-10(21)11(13,12(16,17)18)19-9(20)8-6(14)4-3-5-7(8)15/h3-5H,2H2,1H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYMHMKQKKMCNJM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C(F)(F)F)(NC(=O)C1=C(C=CC=C1F)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClF5NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of Ethyl 2-chloro-2-[(2,6-difluorobenzoyl)amino]-3,3,3-trifluoropropanoate typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the reaction of 2,6-difluorobenzoyl chloride with ethyl 2-chloro-3,3,3-trifluoropropanoate in the presence of a base, such as triethylamine, to form the desired product. The reaction conditions often require controlled temperatures and inert atmospheres to ensure high yields and purity .
Chemical Reactions Analysis
Ethyl 2-chloro-2-[(2,6-difluorobenzoyl)amino]-3,3,3-trifluoropropanoate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the compound can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The compound can be reduced using reducing agents like lithium aluminum hydride (LiAlH4) to form corresponding alcohols or amines.
Oxidation Reactions: Oxidizing agents, such as potassium permanganate (KMnO4), can oxidize the compound to form carboxylic acids or other oxidized derivatives.
Scientific Research Applications
Ethyl 2-chloro-2-[(2,6-difluorobenzoyl)amino]-3,3,3-trifluoropropanoate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein modifications.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism of action of Ethyl 2-chloro-2-[(2,6-difluorobenzoyl)amino]-3,3,3-trifluoropropanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s halogen atoms can form strong interactions with these targets, leading to inhibition or modulation of their activity. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Fluorinated Ethyl Esters
Fluorinated ethyl esters, such as ethyl 3,3,3-trifluoropropanoate (tFEP), share structural similarities with the target compound. Key comparisons include:
| Property | Ethyl 2-chloro-2-[(2,6-difluorobenzoyl)amino]-3,3,3-trifluoropropanoate | Ethyl 3,3,3-trifluoropropanoate (tFEP) | Ethyl pentafluoropropanoate (pFEP) |
|---|---|---|---|
| Fluorine substituents | 3 (trifluoromethyl) + 2 (difluorobenzoyl) | 3 (trifluoromethyl) | 5 |
| Permittivity (ε) | Likely ~1.7–1.8 (inferred from tFEP) | 1.79 | <1.7 (ultralow) |
| Ionic conductivity | Moderate (balanced permittivity) | Optimal for Li-metal compatibility | Poor (insufficient salt dissolution) |
| Stability | Enhanced hydrolysis resistance due to electron-withdrawing groups | Moderate | High (but impractical for electrolytes) |
The target compound’s trifluoromethyl group likely mirrors tFEP’s permittivity (~1.79), enabling compatibility with lithium metal while maintaining ionic conductivity. However, its additional 2,6-difluorobenzoyl and chloro groups may reduce solvating power compared to tFEP, impacting electrolyte performance .
Difluorobenzoyl-Containing Compounds
The 2,6-difluorobenzoyl group is a critical pharmacophore in agrochemicals. Comparisons with analogous compounds:
- Teflubenzuron : Shares the 2,6-difluorobenzoyl group but uses a urea linkage instead of an amide. Urea derivatives are typically more resistant to enzymatic degradation, suggesting the target compound’s amide group may confer faster metabolic clearance .
- Imp. H(EP) : The 2,4-difluorobenzoyl substitution in this pharmaceutical impurity highlights positional effects; 2,6-difluoro substitution in the target compound likely enhances steric hindrance and electronic withdrawal, influencing receptor binding or stability .
Chloro- and Trifluoromethyl-Substituted Derivatives
Compounds like novaluron (ISO name) and teflubenzuron incorporate chloro and trifluoromethyl groups, enabling direct comparisons:
| Compound | Functional Groups | Application | Key Similarities |
|---|---|---|---|
| Novaluron | 3-chloro, trifluoromethoxy, 2,6-difluorobenzoyl | Insecticide | Fluorobenzoyl moiety; chloro substituent |
| Target Compound | 2-chloro, trifluoromethyl, 2,6-difluorobenzoyl | Potential agrochemical | Combines chloro and trifluoromethyl for enhanced bioactivity |
Novaluron’s 2,6-difluorobenzoyl group is critical for insecticidal activity, suggesting the target compound may exhibit similar efficacy.
Research Findings and Implications
Electrolyte Applications : The compound’s trifluoromethyl group aligns with tFEP’s optimal permittivity (~1.79), making it suitable for lithium-metal batteries. However, the 2,6-difluorobenzoyl group may introduce steric effects that reduce ion dissociation compared to tFEP .
Agrochemical Potential: Structural parallels with teflubenzuron and novaluron suggest pesticidal activity, though the amide linkage may reduce environmental persistence compared to urea derivatives .
Stability : The ethyl ester group, flanked by electron-withdrawing substituents (Cl, CF₃), likely resists hydrolysis better than less-fluorinated analogs, enhancing shelf-life in formulations .
Biological Activity
Ethyl 2-chloro-2-[(2,6-difluorobenzoyl)amino]-3,3,3-trifluoropropanoate is a synthetic compound that has garnered attention in various fields of biological research due to its unique chemical structure and potential therapeutic applications. This article explores its biological activity, including mechanisms of action, research findings, and comparative studies with similar compounds.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C12H9ClF5NO3
- Molecular Weight : 345.65 g/mol
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The presence of halogen atoms in its structure enhances its binding affinity to target proteins, potentially leading to inhibition or modulation of their activities. This compound is being investigated for various therapeutic properties:
- Anti-inflammatory Activity : Research indicates that the compound may inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways.
- Anticancer Properties : Preliminary studies suggest potential efficacy against certain cancer cell lines by inducing apoptosis and inhibiting cell proliferation.
In Vitro Studies
In vitro studies have demonstrated the compound's effectiveness against various biological targets. For instance:
- Cell Line Studies : this compound was tested on MT-4 cells infected with HIV-1 variants. The results indicated significant antiviral activity, particularly against NNRTI-resistant strains .
Comparative Analysis with Similar Compounds
To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds. The following table summarizes key differences in biological activity:
| Compound Name | % Inhibition (1 μM) | Mechanism of Action |
|---|---|---|
| This compound | TBD | Enzyme inhibition |
| Ethyl 2-chloro-3,3,3-trifluoropropanoate | TBD | Less potent; lacks difluorobenzoyl group |
| 2,6-Difluorobenzoyl chloride | TBD | Precursor; distinct properties |
Case Studies
Recent case studies have highlighted the potential therapeutic applications of this compound:
- Antiviral Activity : A study demonstrated that this compound significantly reduced viral load in treated cell lines compared to controls .
- Cancer Research : In a separate investigation involving various cancer cell lines (e.g., breast and prostate cancer), the compound showed promise in inhibiting tumor growth through apoptosis induction.
Q & A
Basic Research Questions
Q. What synthetic routes are effective for preparing Ethyl 2-chloro-2-[(2,6-difluorobenzoyl)amino]-3,3,3-trifluoropropanoate?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. A typical approach involves reacting 2,6-difluorobenzoyl chloride with a chloro-trifluoropropanoate precursor in anhydrous tetrahydrofuran (THF) under nitrogen atmosphere. Triethylamine (Et3N) is often used as a base to neutralize HCl byproducts. Reaction progress is monitored via thin-layer chromatography (TLC), and purification is achieved through column chromatography using silica gel and ethyl acetate/hexane gradients . Solvent selection (e.g., dichloromethane or acetone) for extraction steps can influence yield and purity, as demonstrated in residue analysis of structurally related benzoylurea compounds .
Q. What analytical techniques are recommended for characterizing this compound?
- Methodological Answer :
- Spectroscopy : <sup>1</sup>H/<sup>19</sup>F NMR and <sup>13</sup>C NMR confirm structural integrity, with fluorine chemical shifts typically between -60 to -80 ppm for CF3 groups. IR spectroscopy identifies carbonyl (C=O, ~1700 cm<sup>-1</sup>) and amide (N-H, ~3300 cm<sup>-1</sup>) stretches.
- Mass Spectrometry : High-resolution MS (HRMS) or ESI-MS validates molecular weight (e.g., m/z ~400–500 range).
- Chromatography : HPLC with UV detection or GC-ECD (electron capture detection) ensures purity, particularly for halogenated analogs .
Q. How can purification challenges be addressed for this compound?
- Methodological Answer : Column chromatography with silica gel and gradient elution (e.g., 5–30% ethyl acetate in hexane) effectively removes unreacted starting materials. For persistent impurities, recrystallization from ethanol/water mixtures or preparative HPLC may be required. Solvent compatibility studies (e.g., ethyl acetate vs. dichloromethane) optimize extraction efficiency .
Advanced Research Questions
Q. How can X-ray crystallography resolve the compound’s stereochemical configuration?
- Methodological Answer : Single-crystal X-ray diffraction using SHELX software (e.g., SHELXL for refinement) determines bond angles, torsion angles, and spatial arrangement of substituents. Crystals are grown via slow evaporation of saturated solutions in acetonitrile or chloroform. Data collection at low temperatures (100 K) minimizes thermal motion artifacts. The 2,6-difluorobenzoyl group’s planarity and chloro-trifluoropropanoate conformation are critical for interpreting intermolecular interactions .
Q. How can computational modeling predict its reactivity or binding affinity in biological systems?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) analyze electronic properties, such as frontier molecular orbitals (HOMO/LUMO), to predict nucleophilic/electrophilic sites. Molecular docking (AutoDock Vina) assesses interactions with target enzymes (e.g., chitin synthase in insects), leveraging structural similarities to benzoylurea insecticides like teflubenzuron . Comparative MD simulations evaluate stability in lipid bilayers for agrochemical applications.
Q. How to resolve discrepancies in reported bioactivity data across studies?
- Methodological Answer : Contradictions may arise from substituent effects (e.g., fluorine vs. chlorine at specific positions) or assay conditions (e.g., pH, solvent polarity). Systematic SAR studies comparing derivatives (e.g., ethyl vs. methyl esters) under standardized bioassays (e.g., insect growth inhibition) clarify functional group contributions. Cross-validation via <i>in vitro</i> (enzyme inhibition) and <i>in vivo</i> (larval toxicity) models reduces false positives .
Q. What strategies mitigate thermal decomposition during stability studies?
- Methodological Answer : Thermogravimetric analysis (TGA) identifies decomposition thresholds (>200°C for fluorinated esters). Storage in amber vials under inert gas (argon) prevents hydrolysis. Lyophilization preserves stability for long-term bioactivity assays. Solvent-free formulations (e.g., nanocrystals) enhance thermal resilience .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
